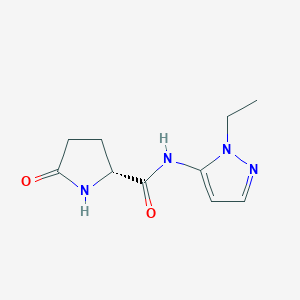![molecular formula C20H21N3O3 B6752111 2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6752111.png)
2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzodioxin ring fused with a piperazine and benzoxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Piperazine Derivative Synthesis: The piperazine derivative can be prepared by reacting piperazine with benzyl halides in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating neurological disorders and inflammation.
Biological Studies: The compound is used in studying receptor-ligand interactions due to its ability to bind to specific receptors in the body.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-benzodioxin: Shares the benzodioxin core but lacks the piperazine and benzoxazole moieties.
Piperoxan: Contains a piperazine ring but differs in the attached functional groups.
Doxazosin: Another piperazine derivative used in medicinal chemistry.
Uniqueness
2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole is unique due to its combined structural features, which confer specific biological activities not seen in simpler analogs. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and therapeutic contexts .
Eigenschaften
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-6-17-16(5-1)21-20(26-17)23-10-8-22(9-11-23)14-15-4-3-7-18-19(15)25-13-12-24-18/h1-7H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVSBLSNSIEJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C(=CC=C2)OCCO3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5R)-5-[4-(2-phenylethoxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6752040.png)
![(2R)-5-oxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopropyl]pyrrolidine-2-carboxamide](/img/structure/B6752048.png)
![(5R)-5-[2-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6752054.png)


![5-[1-[4-(Oxolan-3-ylmethyl)piperazin-1-yl]ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B6752070.png)
![4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B6752073.png)
![3-[2-[2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6752083.png)
![N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B6752084.png)
![N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide](/img/structure/B6752090.png)
![2-[2-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B6752100.png)
![2-ethyl-N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B6752112.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B6752120.png)
![1-[[4-[(2-Methylpiperidin-1-yl)methyl]phenyl]methyl]-3-(oxan-3-yl)urea](/img/structure/B6752127.png)
